molecular formula C15H12O3 B022505 4-(6-Methylnaphthalen-2-yl)-4-oxo-2-butenoic acid CAS No. 108011-98-9

4-(6-Methylnaphthalen-2-yl)-4-oxo-2-butenoic acid

Cat. No. B022505
M. Wt: 240.25 g/mol
InChI Key: HEMRODJABLVZTQ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methylnaphthalen-2-yl)-4-oxo-2-butenoic acid, also known as MNBA, is a synthetic compound that has gained attention in the scientific research community due to its potential therapeutic applications. MNBA belongs to the class of compounds known as chalcones, which are known to exhibit a wide range of biological activities.

Scientific Research Applications

  • Analysis of Thiols by HPLC : This compound enables the rapid and selective determination of biologically important thiols by high-performance liquid chromatography (HPLC). It has applications in identifying substances like N-acetylcysteine and mercaptopropionylglycine (Cavrini et al., 1989).

  • Identification in Pharmaceutical Formulations : Its methyl ester effectively identifies important thiols in pharmaceutical formulations, providing fluorescent adducts for separation and detection (Gatti et al., 1990).

  • Spectrophotometric and Fluorimetric Determination : It determines aliphatic thiol compounds using spectrophotometric and fluorimetric methods, successfully applied in commercial dosage forms (Cavrini et al., 1988).

  • TLC of Aliphatic Thiols : When labeled with methyl 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoate, aliphatic thiols can be easily separated on TLC silica gel plates, with potential applications in biopharmaceutical and cosmetic industries (Roveri et al., 1993).

  • Anti-Tumor Activity : Derivatives of 4-oxo-butenoic acid show promising anti-tumor activity against human breast cancer (Miles et al., 1958).

  • Inhibition of Human Carbonic Anhydrase : Butenoic acid derivatives exhibit strong inhibitory activities against human carbonic anhydrase I and II, offering potential for drug discovery and therapeutic applications (Oktay et al., 2016).

  • Lewis Acid-Catalyzed Cycloadditions : This compound is involved in the synthesis of substituted 6-methoxycarbonyl-3,4-dihydro-2H-pyrans through Lewis acid-catalyzed hetero-Diels–Alder reactions (Sera et al., 1994).

  • Potential for Further Synthesis : The Michael adducts formed from 4-(5,5-Dioxodibenzothiophen-2-yl)-4-oxo-2-butenoic acid show promising biological properties and potential for further synthesis (Wasfy et al., 2002).

  • Synthesis of Antitumor Antibiotic Intermediates : It's a key intermediate in the synthesis of antitumor antibiotic tetrahydroisoquinoline natural products (Li et al., 2013).

  • Asymmetric Friedel-Crafts Alkylation : The compound is utilized in the asymmetric Friedel-Crafts reaction between methyl (E)-2-oxo-4-aryl-3-butenoates and activated benzenes (Faita et al., 2010).

properties

IUPAC Name

(E)-4-(6-methylnaphthalen-2-yl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-10-2-3-12-9-13(5-4-11(12)8-10)14(16)6-7-15(17)18/h2-9H,1H3,(H,17,18)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMRODJABLVZTQ-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C=C(C=C2)C(=O)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Methylnaphthalen-2-yl)-4-oxo-2-butenoic acid

CAS RN

108011-98-9
Record name 4-(6-Methylnapthalen-2-yl)-4-oxobut-2-enoc acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108011989
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(6-Methylnaphthalen-2-yl)-4-oxo-2-butenoic acid
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4-(6-Methylnaphthalen-2-yl)-4-oxo-2-butenoic acid
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4-(6-Methylnaphthalen-2-yl)-4-oxo-2-butenoic acid

Citations

For This Compound
1
Citations
R Gotti, V Andrisano, V Cavrini, A Bongini - Chromatographia, 1994 - Springer
A selective HPLC determination of reduced glutathione (GSH) in pharmaceutical and cosmetic formulations is described based on prechromatographic derivatization with 4-(6-…
Number of citations: 23 link.springer.com

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